3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid
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Overview
Description
3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid is a compound that features a unique structure combining an isoxazole ring with a sulfonylamino group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid typically involves the following steps:
Formation of 3,5-Dimethyl-isoxazole-4-sulfonyl chloride: This intermediate is synthesized by reacting 3,5-dimethylisoxazole with chlorosulfonic acid.
Reaction with Propionic Acid: The 3,5-Dimethyl-isoxazole-4-sulfonyl chloride is then reacted with propionic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole-4-sulfonyl chloride: An intermediate in the synthesis of the target compound.
3,5-Dimethyl-4-isoxazolecarbaldehyde: Another isoxazole derivative with different functional groups.
3-Methylisoxazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of a sulfonylamino group.
Uniqueness
3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid is unique due to its combination of an isoxazole ring with a sulfonylamino group and a propionic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-5-8(6(2)15-10-5)16(13,14)9-4-3-7(11)12/h9H,3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDOJIQYQOKSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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